N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
This compound is a glycinamide derivative featuring three distinct substituents:
- R2: A 2-methoxyphenyl group, introducing electron-donating methoxy functionality.
- R3: A 4-methylphenyl sulfonyl group, contributing sulfonamide character and moderate hydrophobicity.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-16-7-11-19(12-8-16)30(27,28)25(21-5-3-4-6-22(21)29-2)15-23(26)24-20-14-17-9-10-18(20)13-17/h3-8,11-12,17-18,20H,9-10,13-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNNJKYCHLPCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of bicyclo[2.2.1]hept-2-ene with appropriate sulfonyl chlorides and glycine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as tetramethylammonium iodide and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, benzylamine, and benzylpiperazine. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetramethylammonium iodide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to inhibition or activation of the target .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Glycinamide Derivatives
*EWG: Electron-withdrawing group; †EDG: Electron-donating group
Key Comparative Findings
Structural and Electronic Effects
- Bicyclic Core: The target’s bicyclo[2.2.1]heptane introduces conformational restraint absent in linear or monocyclic analogs (e.g., ). This may enhance receptor selectivity, as seen in related bicyclo-based methanones .
- Sulfonyl Substituents: The 4-methylphenyl sulfonyl group (target) balances hydrophobicity and electronic effects, contrasting with electron-deficient groups like 4-bromophenyl or nitro .
- Aryl Groups : The 2-methoxyphenyl (target) provides moderate EDG effects, differing from 2-fluorophenyl (EWG, ) or 3-nitrophenyl (strong EWG, ).
Spectral and Physicochemical Properties
- IR/NMR Trends: Substituents influence spectral shifts. For example, sulfonyl groups in , and the target exhibit characteristic S=O stretches (~1350–1150 cm⁻¹). The bicyclo core may cause distinct NMR splitting patterns, as observed in bicyclo[2.2.1]hept-5-en-2-yl methanones .
- Solubility : The target’s 4-methylphenyl sulfonyl and bicyclo group likely reduce aqueous solubility compared to hydroxyethyl-containing analogs .
Biological Activity
N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound notable for its unique bicyclic structure and potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves several steps, starting from bicyclo[2.2.1]hept-2-ene and appropriate sulfonyl chlorides and glycine derivatives. Key synthetic routes include:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Carried out with hydrogenation or metal hydrides.
- Substitution : Commonly at the sulfonyl group with nucleophilic reagents.
These reactions are often conducted in solvents like dichloromethane under controlled conditions to optimize yield and purity .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure facilitates high specificity in binding, which can lead to either inhibition or activation of these targets. This specificity is crucial for its potential therapeutic applications in various diseases .
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Enzyme Inhibition : Potential inhibition of certain enzymes, which could be beneficial in treating conditions like cancer or metabolic disorders.
- Receptor Binding : Interaction with specific receptors may modulate various biochemical pathways, leading to therapeutic effects .
Case Studies and Research Findings
Recent studies have explored the biological effects of compounds structurally related to this compound:
-
Genotoxic Effects : A study on structurally similar bicyclic compounds showed that they could induce a genotoxic response in Escherichia coli, causing an SOS response due to oxidative stress and DNA damage .
Compound Genotoxic Effect Method Used BBH Yes Lux-biosensor assay N-bicyclo compound TBD TBD - Oxidative Stress Response : The oxidative properties of similar bicyclic compounds suggest that N-bicyclo[2.2.1]hept-2-yl derivatives might also generate reactive oxygen species (ROS), contributing to their biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
